![molecular formula C22H13Cl2FN6O B4292060 6-AMINO-3-(3,4-DICHLOROPHENYL)-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4292060.png)
6-AMINO-3-(3,4-DICHLOROPHENYL)-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Overview
Description
6-AMINO-3-(3,4-DICHLOROPHENYL)-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(3,4-DICHLOROPHENYL)-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, aldehydes, and nitriles. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Substitution reactions, particularly on the aromatic rings, can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities, making it a candidate for further biological studies.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, leading to the development of new drugs.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-AMINO-3-(3,4-DICHLOROPHENYL)-4-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE would depend on its specific interactions with molecular targets. These might include enzymes, receptors, or other proteins. The compound’s structure suggests it could inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichlorophenyl pyrazole derivatives
- 4-fluorophenyl pyrazole derivatives
- Pyrano[2,3-c]pyrazole derivatives
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and aromatic rings, which might confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
6-amino-3-(3,4-dichlorophenyl)-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2FN6O/c23-15-6-3-11(7-16(15)24)20-18-17(13(8-26)21(27)32-22(18)31-30-20)14-9-28-29-19(14)10-1-4-12(25)5-2-10/h1-7,9,17H,27H2,(H,28,29)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWVLMJAYBFUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C3C(=C(OC4=NNC(=C34)C5=CC(=C(C=C5)Cl)Cl)N)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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